molecular formula C18H15NO2S2 B12126401 5-((2E)-3-(2-furyl)prop-2-enylidene)-3-(3,4-dimethylphenyl)-2-thioxo-1,3-thiaz olidin-4-one

5-((2E)-3-(2-furyl)prop-2-enylidene)-3-(3,4-dimethylphenyl)-2-thioxo-1,3-thiaz olidin-4-one

Cat. No.: B12126401
M. Wt: 341.5 g/mol
InChI Key: JOCXAQHNGVXOLR-JLJGJNDSSA-N
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Description

“5-((2E)-3-(2-furyl)prop-2-enylidene)-3-(3,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one” is a complex organic compound that belongs to the thiazolidinone family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a thiazolidinone core with furyl and dimethylphenyl substituents, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-((2E)-3-(2-furyl)prop-2-enylidene)-3-(3,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one” typically involves the condensation of appropriate aldehydes and ketones with thiosemicarbazide, followed by cyclization. The reaction conditions often include:

    Solvents: Ethanol, methanol, or acetic acid.

    Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.

    Temperature: Reactions are usually carried out at elevated temperatures (60-80°C).

Industrial Production Methods

Industrial production methods for such compounds may involve:

    Batch reactors: For small-scale production.

    Continuous flow reactors: For large-scale production, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds: The compound can be used as a building block for synthesizing new molecules with potential biological activities.

Biology

    Enzyme inhibitors: Thiazolidinone derivatives are known to inhibit various enzymes, making them useful in studying enzyme functions.

Medicine

    Antimicrobial agents: Compounds with thiazolidinone cores have shown promising antimicrobial properties.

    Anti-inflammatory agents: Some derivatives exhibit anti-inflammatory activities, useful in treating inflammatory diseases.

Industry

    Material science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “5-((2E)-3-(2-furyl)prop-2-enylidene)-3-(3,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one” involves its interaction with molecular targets such as enzymes or receptors. The thiazolidinone core can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Thiazolidinones: A broader class with diverse biological activities.

Uniqueness

The unique combination of furyl and dimethylphenyl substituents in “5-((2E)-3-(2-furyl)prop-2-enylidene)-3-(3,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one” may confer specific biological activities not seen in other thiazolidinone derivatives.

Properties

Molecular Formula

C18H15NO2S2

Molecular Weight

341.5 g/mol

IUPAC Name

(5Z)-3-(3,4-dimethylphenyl)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H15NO2S2/c1-12-8-9-14(11-13(12)2)19-17(20)16(23-18(19)22)7-3-5-15-6-4-10-21-15/h3-11H,1-2H3/b5-3+,16-7-

InChI Key

JOCXAQHNGVXOLR-JLJGJNDSSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C/C=C/C3=CC=CO3)/SC2=S)C

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC=CC3=CC=CO3)SC2=S)C

Origin of Product

United States

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